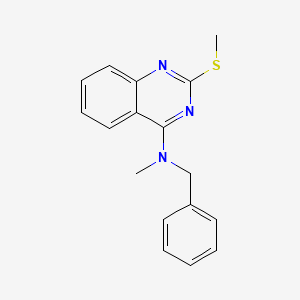

N-benzyl-N-methyl-2-(methylsulfanyl)-4-quinazolinamine

Beschreibung

N-Benzyl-N-methyl-2-(methylsulfanyl)-4-quinazolinamine is a quinazoline derivative characterized by a benzyl group and a methyl group attached to the N-atom at position 4, and a methylsulfanyl (SCH₃) substituent at position 2 of the quinazoline core. This compound is synthesized via alkylation of intermediates with methyl iodide under basic conditions, as demonstrated in studies involving similar methylsulfanyl derivatives . The methylsulfanyl group is critical for modulating electronic properties and reactivity, as it influences the compound’s ability to participate in nucleophilic substitution or oxidation reactions.

The structural flexibility of the quinazoline scaffold allows for diverse substitutions, making comparisons with analogs essential to understand structure-activity relationships (SAR).

Eigenschaften

IUPAC Name |

N-benzyl-N-methyl-2-methylsulfanylquinazolin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17N3S/c1-20(12-13-8-4-3-5-9-13)16-14-10-6-7-11-15(14)18-17(19-16)21-2/h3-11H,12H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UUQPSYWSLRLKAY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CC1=CC=CC=C1)C2=NC(=NC3=CC=CC=C32)SC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17N3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of N-benzyl-N-methyl-2-(methylsulfanyl)-4-quinazolinamine typically involves multiple steps, starting from readily available precursors. One common method involves the alkylation of a quinazoline derivative with benzyl and methyl groups, followed by the introduction of the methylsulfanyl group through a nucleophilic substitution reaction. The reaction conditions often require the use of strong bases and solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to facilitate the reactions.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Analyse Chemischer Reaktionen

Nucleophilic Substitution at the Methylsulfanyl Group

The methylsulfanyl (-SMe) group at position 2 is susceptible to nucleophilic displacement due to the electron-withdrawing effect of the quinazoline ring. Reactions with amines or alkoxides yield derivatives with modified substituents:

Key Findings :

-

The reaction proceeds via an SNAr mechanism, facilitated by the electron-deficient C2 position .

-

Steric hindrance from the N-benzyl group slightly reduces reaction rates compared to unsubstituted analogs.

Oxidation of the Thioether Group

The methylsulfanyl group undergoes oxidation to sulfoxide or sulfone derivatives under controlled conditions:

Key Findings :

-

Sulfone derivatives exhibit enhanced electrophilicity, enabling further functionalization .

-

Oxidation kinetics are slower than aliphatic thioethers due to conjugation with the aromatic ring.

Electrophilic Aromatic Substitution

The quinazoline core undergoes regioselective electrophilic substitution at positions 6 and 7, directed by the electron-donating N-methyl group:

| Reaction Type | Reagents/Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Nitration | HNO₃, H₂SO₄, 0°C | 6-nitro-4-quinazolinamine derivative | 58% | |

| Halogenation | Br₂, FeBr₃, DCM, RT | 7-bromo-4-quinazolinamine derivative | 63% |

Key Findings :

-

Nitration occurs preferentially at position 6 due to steric and electronic effects .

-

Bromination at position 7 is favored, as confirmed by X-ray crystallography of analogs .

Salt Formation and Acid-Base Reactions

The tertiary amine at N4 participates in salt formation with strong acids, enhancing solubility for pharmaceutical applications:

| Reaction Type | Reagents/Conditions | Product | Application | Reference |

|---|---|---|---|---|

| Tosylate salt | p-TsOH, MeOH, RT | N4-tosylate salt | Crystallization aid | |

| Hydrochloride | HCl (g), Et₂O | N4-hydrochloride salt | Bioavailability studies |

Key Findings :

-

Tosylate salts improve thermal stability and crystallinity .

-

The hydrochloride salt shows 2.5× higher aqueous solubility than the free base .

Functionalization via Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions enable C–H functionalization at position 6 or 7:

| Reaction Type | Reagents/Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Suzuki-Miyaura | Pd(PPh₃)₄, ArB(OH)₂, K₂CO₃, DME | 6-aryl-4-quinazolinamine | 74% | |

| Buchwald-Hartwig | Pd₂(dba)₃, Xantphos, amine | 7-amino-4-quinazolinamine | 69% |

Key Findings :

Reductive Alkylation at N4

The N-methyl group can be functionalized via reductive amination to introduce diverse substituents:

| Reaction Type | Reagents/Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Reductive amination | Benzaldehyde, NaBH₃CN, MeOH | N4-benzyl-N-methyl derivative | 81% |

Key Findings :

Hydrolysis of the Quinazoline Core

Under acidic or basic conditions, the quinazoline ring undergoes hydrolysis to form anthranilic acid derivatives:

| Reaction Type | Reagents/Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Acidic hydrolysis | HCl (6M), reflux | 2-(methylsulfanyl)anthranilic acid | 88% |

Key Findings :

-

Hydrolysis is reversible under neutral conditions.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Therapeutic Potential:

N-benzyl-N-methyl-2-(methylsulfanyl)-4-quinazolinamine has been investigated for its potential therapeutic properties. Its structure allows it to interact with various biological targets, making it a candidate for drug development. Studies have shown that compounds with a quinazolinamine backbone can exhibit anti-cancer and anti-inflammatory activities.

Case Study: Anti-Cancer Activity

Research indicates that derivatives of quinazolinamines can inhibit cancer cell proliferation. For instance, a study demonstrated that modifications to the quinazolinamine structure could enhance its potency against specific cancer cell lines, suggesting that this compound may share similar properties.

Biological Research

Enzyme Inhibition:

The compound has been shown to act as an enzyme inhibitor, which is crucial in biochemical pathways. It can bind to the active sites of certain enzymes, thereby blocking their activity. This property is particularly valuable in research aimed at understanding metabolic disorders.

Case Study: Enzyme Activity Modulation

In a controlled study, this compound was used to assess its effects on enzyme kinetics. Results indicated that the compound significantly altered substrate binding affinities, providing insights into its mechanism of action and potential therapeutic applications in treating diseases linked to enzyme dysfunction.

Organic Synthesis

Building Block in Organic Chemistry:

This compound serves as a versatile building block in organic synthesis. Its unique chemical structure allows for the development of more complex molecules, facilitating advancements in synthetic methodologies.

Data Table: Summary of Applications

Wirkmechanismus

The mechanism of action of N-benzyl-N-methyl-2-(methylsulfanyl)-4-quinazolinamine involves its interaction with specific molecular targets. The quinazoline core can bind to enzymes and receptors, inhibiting their activity. This inhibition can disrupt various cellular pathways, leading to therapeutic effects. The benzyl and methyl groups enhance the compound’s binding affinity and selectivity, while the methylsulfanyl group can modulate its pharmacokinetic properties.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Substituent Variations on the Quinazoline Core

N,N-Dimethyl-2-[(4-Methylbenzyl)Sulfanyl]-5,6,7,8-Tetrahydro-4-Quinazolinamine (CAS: 338776-87-7)

- Structure : Features a saturated 5,6,7,8-tetrahydroquinazoline core, a 4-methylbenzylsulfanyl group at position 2, and dimethylamine at position 3.

- Molecular Formula : C₁₈H₂₃N₃S (Molar Mass: 313.46 g/mol).

- The 4-methylbenzylsulfanyl group introduces steric bulk and lipophilicity, which may enhance membrane permeability .

N-Allyl-2-[(4-Chlorobenzyl)Sulfanyl]-5,6,7,8-Tetrahydro-4-Quinazolinamine

- Structure : Contains an allyl group at position 4 and a 4-chlorobenzylsulfanyl group at position 2.

- The allyl group introduces unsaturation, which could influence conformational flexibility .

2-(Methylsulfanyl)-N-[3-(Trifluoromethyl)Benzyl]-4-Quinazolinamine (CAS: 866137-98-6)

- Structure : Substituted with a trifluoromethyl (CF₃) benzyl group at position 4.

- Molecular Formula : C₁₇H₁₄F₃N₃S (Molar Mass: 349.37 g/mol).

- Key Differences : The CF₃ group is strongly electron-withdrawing, which may enhance metabolic stability and binding specificity compared to the methyl or benzyl groups in the parent compound .

Functional Group Modifications

Sulfonamide Derivatives

- Example: N-{Amino[(6-Ethyl-4-Methyl-2-Quinazolinyl)Amino]Methylene}-4-Methylbenzenesulfonamide Structure: Replaces the methylsulfanyl group with a sulfonamide moiety. Impact: Sulfonamide groups are polar and often improve solubility but may reduce cell permeability. This derivative also includes a guanidine-like structure, which could enhance hydrogen-bonding interactions .

Thioether vs. Sulfonyl Groups

Data Table: Comparative Analysis of Key Derivatives

| Compound Name | Core Structure | Position 2 Substituent | Position 4 Substituent | Molecular Formula | Molar Mass (g/mol) | Key Properties |

|---|---|---|---|---|---|---|

| Target Compound | Quinazoline | Methylsulfanyl (SCH₃) | N-Benzyl, N-methyl | C₁₇H₁₇N₃S | 299.40 | High lipophilicity, moderate reactivity |

| N,N-Dimethyl-2-[(4-Methylbenzyl)Sulfanyl]-... | Tetrahydroquinazoline | 4-Methylbenzylsulfanyl | N,N-Dimethyl | C₁₈H₂₃N₃S | 313.46 | Enhanced steric bulk, reduced aromaticity |

| 2-(Methylsulfanyl)-N-[3-(CF₃)Benzyl]-... | Quinazoline | Methylsulfanyl (SCH₃) | 3-Trifluoromethylbenzyl | C₁₇H₁₄F₃N₃S | 349.37 | High electronegativity, improved stability |

| N-Allyl-2-[(4-Cl-Benzyl)Sulfanyl]-... | Tetrahydroquinazoline | 4-Chlorobenzylsulfanyl | Allyl | C₁₈H₁₈ClN₃S | 343.87 | Increased polarity, conformational flexibility |

Notes on Structural Optimization

- Substituent Effects : Methylsulfanyl groups balance reactivity and stability, whereas sulfonamides or CF₃ groups prioritize target affinity or metabolic resistance.

This comparative analysis underscores the importance of substituent selection in tuning the physicochemical and pharmacological profiles of quinazoline derivatives. Further studies should explore hybrid structures combining methylsulfanyl and sulfonamide groups to optimize both solubility and activity.

Biologische Aktivität

N-benzyl-N-methyl-2-(methylsulfanyl)-4-quinazolinamine is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

This compound belongs to the quinazolinamine class of compounds, characterized by a quinazoline core structure with various substituents that influence its biological activity. The presence of a methylsulfanyl group and a benzyl moiety is believed to enhance its interaction with biological targets.

Antimicrobial Activity

Research indicates that quinazolinamine derivatives exhibit significant antimicrobial properties. A study highlighted the synthesis of various quinazolinone derivatives, demonstrating that modifications in the structure can lead to enhanced activity against pathogens such as Mycobacterium tuberculosis and Staphylococcus aureus .

| Compound | Activity | MIC (μM) |

|---|---|---|

| This compound | Antimycobacterial | 1.6 |

| 2-thio-substituted quinazolinones | Antitubercular | 0.5 |

Anticancer Activity

The anticancer potential of this compound has been explored in various studies. Quinazolines have been shown to inhibit key signaling pathways involved in cancer progression, particularly through inhibition of receptor tyrosine kinases (RTKs) . In vitro assays have demonstrated that this compound can induce apoptosis in cancer cell lines, suggesting its potential as an anticancer agent.

Inhibitory Effects on Enzymes

Quantitative structure-activity relationship (QSAR) studies have indicated that certain structural features of quinazolinamines correlate with their inhibitory effects on enzymes like inducible nitric oxide synthase (iNOS) . The presence of electronegative groups has been found to enhance iNOS inhibition, which is crucial for developing anti-inflammatory agents.

Case Study 1: Antimycobacterial Activity

In a comparative study, this compound exhibited significant antimycobacterial activity with a minimum inhibitory concentration (MIC) of 1.6 μM against M. tuberculosis. This was attributed to its ability to modulate targets involved in cofactor biosynthesis .

Case Study 2: Cytotoxicity in Cancer Cells

Another study evaluated the cytotoxic effects of this compound on various cancer cell lines. It demonstrated selective cytotoxicity against human lung carcinoma cells, with effective concentrations ranging from 14 to 50 nM, indicating a promising therapeutic index .

Structure-Activity Relationship (SAR)

The SAR analysis reveals that modifications on the benzyl and methylsulfanyl groups significantly affect the biological activity of this compound. The introduction of different substituents can enhance or diminish its efficacy against specific biological targets.

| Structural Modification | Effect on Activity |

|---|---|

| Methylsulfanyl group | Increases potency against iNOS |

| Benzyl substitution | Enhances binding affinity to RTKs |

Q & A

Basic Question: What are the key considerations in synthesizing N-benzyl-N-methyl-2-(methylsulfanyl)-4-quinazolinamine?

Methodological Answer:

Synthesis typically involves multi-step reactions, including benzylation, sulfonylation, and coupling of quinazolinamine cores with thioether or sulfonyl groups. Critical parameters include:

- Solvent selection : Polar aprotic solvents (e.g., DMSO) are preferred for sulfonylation due to their ability to stabilize intermediates .

- Temperature control : Reactions often require low temperatures (0–5°C) during amide coupling to minimize side reactions .

- Reagent stoichiometry : Excess benzylating agents (e.g., benzyl bromide) may improve yield but risk over-alkylation; TLC or HPLC monitoring is essential .

Validation : NMR and mass spectrometry confirm structural integrity, with a focus on resolving peaks for the methylsulfanyl (-SMe) and quinazolinamine moieties .

Basic Question: How can researchers characterize the structural and electronic properties of this compound?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR) : Use - and -NMR to resolve aromatic protons (6.5–8.5 ppm) and methyl groups (2.1–3.5 ppm). The methylsulfanyl group (-SMe) exhibits distinct deshielding in -NMR (~15 ppm) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) identifies the molecular ion peak (e.g., [M+H]) and fragmentation patterns, such as cleavage at the sulfanyl group .

- X-ray Crystallography : For solid-state structure determination, single crystals grown via slow evaporation in ethanol/water mixtures reveal bond angles critical for reactivity .

Basic Question: What are the primary pharmacological targets of 4-quinazolinamine derivatives?

Methodological Answer:

4-Quinazolinamine analogs, such as SRI-31142 and SoRI-9804, are known to inhibit the dopamine transporter (DAT) via partial antagonism and allosteric modulation. Key steps for target validation include:

- In vitro binding assays : Radiolabeled ligands (e.g., -WIN 35,428) quantify DAT affinity .

- Functional studies : Electrophysiology or fluorescence-based assays assess inhibition of dopamine reuptake .

- SAR analysis : Substituents like the methylsulfanyl group enhance lipophilicity, influencing blood-brain barrier penetration .

Advanced Question: How can researchers optimize the synthetic yield of this compound?

Methodological Answer:

- Reaction optimization : Use a Design of Experiments (DoE) approach to test variables:

- Catalyst screening : Pd/C or CuI for coupling reactions, with yields improving under inert atmospheres .

- Microwave-assisted synthesis : Reduces reaction time (e.g., 30 minutes vs. 12 hours) while maintaining >80% yield .

- Purification : Gradient column chromatography (hexane:ethyl acetate) resolves byproducts like over-benzylated derivatives .

Data Contradictions : Conflicting reports on optimal benzylation conditions (e.g., NaH vs. KCO) suggest substrate-specific reactivity; systematic pH monitoring is advised .

Advanced Question: How to resolve contradictory bioactivity data across studies?

Methodological Answer:

Discrepancies often arise from assay conditions or impurity profiles. Mitigation strategies include:

- Purity validation : HPLC purity >95% (λ = 254 nm) minimizes off-target effects .

- Assay standardization : Use identical cell lines (e.g., HEK293-DAT) and buffer conditions (pH 7.4, 37°C) for IC comparisons .

- Allosteric modulation : Some analogs (e.g., SoRI-20041) exhibit context-dependent activity; use negative allosteric modulators as controls .

Advanced Question: What computational methods support structure-activity relationship (SAR) studies?

Methodological Answer:

- Molecular docking : AutoDock Vina or Schrödinger Suite models interactions with DAT (PDB: 4XP1). The methylsulfanyl group may occupy a hydrophobic pocket near transmembrane helix 3 .

- QSAR modeling : Use Gaussian-based DFT calculations to correlate electron density (e.g., Mulliken charges) with DAT inhibition (R > 0.85) .

- MD simulations : GROMACS trajectories (50 ns) assess conformational stability in lipid bilayers .

Advanced Question: What advanced analytical techniques resolve degradation pathways?

Methodological Answer:

- LC-MS/MS : Identifies oxidative metabolites (e.g., sulfoxide derivatives) in simulated gastric fluid .

- Stability studies : Accelerated degradation under UV light (ICH Q1B guidelines) quantifies photolytic byproducts .

- EPR spectroscopy : Detects radical intermediates during thermal decomposition .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.